

# An In-depth Technical Guide to 3,4-Dimethoxybenzamide

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Compound of Interest

Compound Name: 3,4-Dimethoxybenzamide

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to **3,4-Dimethoxybenzamide**. This document is intended to serve as a valuable resource for professionals in research and development.

### **Core Molecular Information**

**3,4-Dimethoxybenzamide**, also known as Veratramide, is a chemical compound with the molecular formula C<sub>9</sub>H<sub>11</sub>NO<sub>3</sub>.[1][2] It is a derivative of benzamide with two methoxy groups substituted on the benzene ring.

### **Table of Quantitative Data**



Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO <sub>3</sub>	[1][2]
Molecular Weight	181.19 g/mol	[1]
CAS Number	1521-41-1	[1]
Appearance	White to off-white solid	MedchemExpress
Solubility	Soluble in DMSO	MedchemExpress
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).	[3]

## Synthesis of 3,4-Dimethoxybenzamide

**3,4-Dimethoxybenzamide** is commonly synthesized from its corresponding acid chloride, 3,4-dimethoxybenzoyl chloride. The following sections detail the experimental protocols for the preparation of the precursor and the final product.

# Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride from Veratric Acid

This protocol outlines the preparation of the acid chloride precursor.

#### Materials:

- Veratric acid (3,4-dimethoxybenzoic acid)
- · Thionyl chloride
- Benzene (or a suitable alternative solvent like toluene)
- Pyridine (catalyst)

#### Procedure:



- In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.
- Add 2 to 3 drops of pyridine to the solution.
- While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.
- Heat the mixture to 70-80°C on a water bath and maintain this temperature for 2 hours under a reflux condenser with agitation.
- After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.
- The resulting product is veratroyl chloride (3,4-dimethoxybenzoyl chloride) as a colorless powder. This synthesis can achieve a yield of 100%.[4]

# Experimental Protocol: Synthesis of 3,4-Dimethoxybenzamide from 3,4-Dimethoxybenzoyl Chloride

This protocol describes the amidation of the acid chloride to form the final product.

#### Materials:

- 3,4-Dimethoxybenzoyl chloride
- Primary amine (e.g., ammonia or an amine in a suitable solvent)
- Triethylamine
- Cyrene™ (solvent)
- Water

#### Procedure:

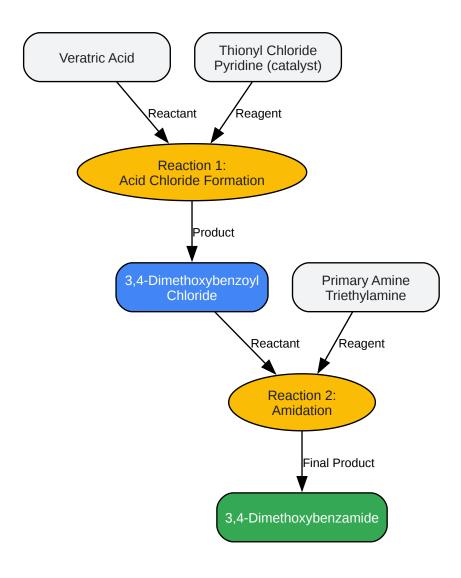


- In a suitable reaction vessel, dissolve 3,4-dimethoxybenzoyl chloride (0.5 mmol, 1.0 equiv.)
   in Cyrene™ (0.5 mL, 1M) at 0°C.
- To the stirred solution, add triethylamine (0.55 mmol, 1.1 equiv.) and a primary amine (0.5 mmol, 1.0 equiv.).
- Allow the reaction mixture to warm to room temperature over 1 hour.
- Add water (5 mL) to the mixture and stir until the product precipitates.
- Filter the precipitate and wash with water to obtain the pure 3,4-dimethoxybenzamide.[5]

## **Experimental Workflow and Visualization**

The synthesis of **3,4-Dimethoxybenzamide** can be visualized as a two-step process, starting from veratric acid. The following diagram illustrates this experimental workflow.





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Caption: Synthesis workflow for **3,4-Dimethoxybenzamide**.

## **Biological Context and Applications**

**3,4-Dimethoxybenzamide** is a naturally occurring compound that has been isolated from the solid culture of Streptoverticillium morookaense.[3] It is primarily recognized as a key starting material in the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal symptoms.[3] While the direct biological activity and mechanism of action of **3,4-Dimethoxybenzamide** itself are not extensively documented in publicly available literature, its dihydroxy analogues have been studied for their effects on ribonucleotide reductase activity and antitumor properties.[6]

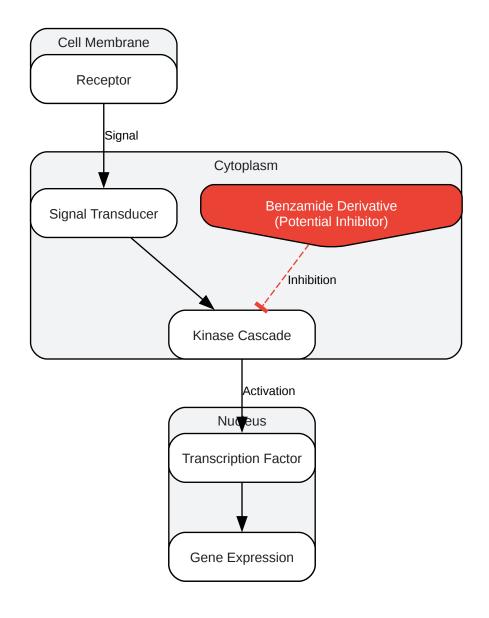


## **Signaling Pathways of Related Compounds**

Direct involvement of **3,4-Dimethoxybenzamide** in specific cellular signaling pathways is not well-established. However, structurally related compounds, such as other benzamide derivatives, have been investigated as inhibitors of various signaling pathways. For instance, certain methoxyflavone derivatives, which share some structural similarities, have been identified as inhibitors of parthanatos, a form of cell death, by affecting the synthesis of PAR polymer.

The following diagram illustrates a generalized signaling pathway that can be modulated by benzamide-related compounds, though it is important to note that this is not a direct pathway for **3,4-Dimethoxybenzamide**.





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Caption: Generalized cell signaling pathway potentially targeted by benzamide derivatives.

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